Protoapigenin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

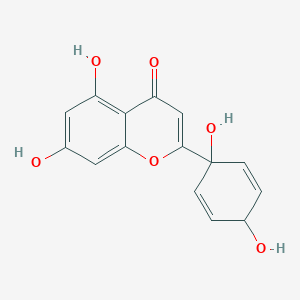

Protoapigenin is a naturally occurring flavonoid, specifically a derivative of apigenin. It is part of the protoflavone class, which is characterized by a non-aromatic B-ring and a hydroxyl group at C-10 .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Protoapigenin can be synthesized through various chemical reactions involving flavonoid precursors. One common method involves the use of high-performance liquid chromatography (HPLC) for the quantification and isolation of this compound from plant sources such as Macrothelypteris torresiana . The separation is typically performed on a C18 column with gradient elution using methanol and water .

Industrial Production Methods: Industrial production of this compound often involves the extraction from plant sources followed by purification using chromatographic techniques. The use of ultrasonic-assisted extraction has been reported to be effective in obtaining high yields of this compound .

Analyse Des Réactions Chimiques

Types of Reactions: Protoapigenin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying its structure and enhancing its biological activity.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under controlled conditions.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: Substitution reactions often involve the use of halogenating agents or alkylating agents to introduce new functional groups.

Major Products: The major products formed from these reactions include various derivatives of this compound with enhanced biological activities. For example, methylation of this compound can lead to the formation of acacetin, which exhibits improved bioavailability .

Applications De Recherche Scientifique

Protoapigenin has a wide range of scientific research applications, including:

Chemistry: this compound is used as a precursor for synthesizing other flavonoid derivatives with potential therapeutic properties.

Medicine: this compound has shown promise as an anticancer agent, particularly in the treatment of breast cancer.

Mécanisme D'action

Protoapigenin exerts its effects primarily through the induction of oxidative stress and the activation of MAPK pathways. It leads to the generation of reactive oxygen species (ROS) and the inhibition of glutathione S-transferase π (GSTpi), resulting in the activation of c-Jun N-terminal kinase (JNK) and subsequent apoptosis in cancer cells . The α, β-unsaturated ketone moiety in the structure of this compound is believed to play a crucial role in its thiol-reacting effect .

Comparaison Avec Des Composés Similaires

Protoapigenin is unique among flavonoids due to its non-aromatic B-ring and specific hydroxylation pattern. Similar compounds include:

Protoapigenone: Another derivative of apigenin with significant antitumor activity.

Apigenin: A widely studied flavonoid known for its antioxidant, anti-inflammatory, and anticancer properties.

Kaempferol: A flavonoid with similar biological activities but differing in its hydroxylation pattern.

This compound stands out due to its potent anticancer activity and unique structural features that contribute to its biological effects.

Activité Biologique

Protoapigenin, a flavonoid derivative of apigenin, has garnered attention for its diverse biological activities, particularly in the fields of cancer research, oxidative stress mitigation, and anti-inflammatory effects. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential therapeutic applications.

Overview of this compound

This compound is structurally related to apigenin but differs in its biological properties. It is primarily found in various plant sources and is known for its potential health benefits. Understanding its biological activity requires examining its interactions at the cellular level and its effects on various biological pathways.

This compound exhibits several mechanisms through which it exerts its biological effects:

- Antioxidant Activity : this compound acts as a potent antioxidant by scavenging free radicals and enhancing the expression of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GPx). This activity helps mitigate oxidative stress and cellular damage associated with various diseases .

- Anti-inflammatory Effects : this compound modulates inflammatory pathways by inhibiting the expression of pro-inflammatory cytokines and enzymes. It has been shown to downregulate NF-κB signaling, which plays a crucial role in inflammation .

- Anticancer Properties : this compound has demonstrated cytotoxic effects against various cancer cell lines. It induces apoptosis through intrinsic and extrinsic pathways, modulating key proteins such as Bcl-2 and caspases . Additionally, it inhibits cell cycle progression and metastasis by affecting signaling pathways like PI3K/Akt and MAPK/ERK .

In Vitro Studies

Several studies have highlighted the efficacy of this compound in vitro:

- Cell Proliferation : In human melanoma cells, this compound significantly suppressed proliferation and induced apoptosis by decreasing phosphorylated ERK1/2 levels .

- Oxidative Stress Mitigation : Research indicates that this compound enhances the expression of antioxidant enzymes in osteoblastic cells, thereby reducing oxidative-induced cell damage .

In Vivo Studies

In vivo studies further support the potential therapeutic roles of this compound:

- Cancer Models : In an autochthonous mouse prostate cancer model, administration of this compound led to decreased tumor progression by inhibiting IGF signaling pathways .

- Diabetes Models : this compound administration in diabetic models improved glucose tolerance and reduced oxidative stress markers, showcasing its hepatoprotective properties .

Case Studies

- Cancer Treatment : A study investigating the effects of this compound on breast cancer cells found that it significantly inhibited cell migration and induced apoptosis through modulation of the PI3K/Akt pathway. This suggests its potential as a therapeutic agent in breast cancer treatment.

- Inflammation Reduction : In a model of acute inflammation, this compound treatment resulted in decreased levels of TNF-α and IL-6, indicating its effectiveness in reducing inflammatory responses.

Comparative Analysis of this compound and Apigenin

| Property | This compound | Apigenin |

|---|---|---|

| Antioxidant Activity | High; enhances SOD and GPx expression | High; also enhances antioxidant enzymes |

| Anti-inflammatory | Inhibits NF-κB signaling | Reduces pro-inflammatory cytokines |

| Anticancer Activity | Induces apoptosis; inhibits metastasis | Similar mechanisms; broader spectrum |

| Bioavailability | Moderate; affected by enterohepatic recycling | Higher due to extensive research |

Propriétés

Formule moléculaire |

C15H12O6 |

|---|---|

Poids moléculaire |

288.25 g/mol |

Nom IUPAC |

2-(1,4-dihydroxycyclohexa-2,5-dien-1-yl)-5,7-dihydroxychromen-4-one |

InChI |

InChI=1S/C15H12O6/c16-8-1-3-15(20,4-2-8)13-7-11(19)14-10(18)5-9(17)6-12(14)21-13/h1-8,16-18,20H |

Clé InChI |

BXZYQTCXZAHTCI-UHFFFAOYSA-N |

SMILES canonique |

C1=CC(C=CC1O)(C2=CC(=O)C3=C(C=C(C=C3O2)O)O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.